N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiazole ring, a fluorine atom, and a pyridine moiety, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-8-9-17(15(2)11-14)21(27)26(13-16-5-4-10-24-12-16)22-25-20-18(23)6-3-7-19(20)28-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIMVLXXXKFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Anilines
Source outlines a route where 4-fluoroaniline reacts with thiourea in the presence of oxidative agents like iodine or hydrogen peroxide. This method proceeds via intermediate formation of a thiourea-aniline adduct, followed by cyclization to yield 2-aminobenzo[d]thiazole. Subsequent diazotization and hydrolysis replace the amino group with a hydroxyl group, which is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor®.
Key Reaction Conditions
Three-Component Coupling Approach
Recent advancements in describe a metal-free, one-pot method using 4-fluoroaniline, cysteamine, and elemental sulfur. This approach avoids halogenated precursors and achieves C–S bond formation via radical intermediates. Dimethyl sulfoxide (DMSO) acts as both solvent and oxidant, facilitating cyclization at 110°C over 8–12 hours.
Advantages Over Traditional Methods
- Eliminates need for toxic thiourea derivatives
- Higher atom economy (78% vs. 65% for classical routes)
- Scalable to gram quantities without palladium catalysts
Introduction of Pyridin-3-ylmethyl and Dimethylbenzamide Groups
N-Alkylation of the Benzothiazole Intermediate
The 2-position of the benzothiazole core undergoes alkylation with pyridin-3-ylmethyl bromide. Source demonstrates that phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system enhances reaction efficiency. After 6 hours at 50°C, the intermediate N-(pyridin-3-ylmethyl)-4-fluorobenzo[d]thiazol-2-amine is isolated in 82% yield.
Amide Bond Formation with 2,4-Dimethylbenzoyl Chloride
Coupling the alkylated benzothiazole with 2,4-dimethylbenzoyl chloride follows protocols from. In anhydrous tetrahydrofuran (THF), triethylamine (TEA) scavenges HCl, enabling a nucleophilic acyl substitution at room temperature. Source reports >90% conversion within 2 hours for structurally similar benzamides.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (benzothiazole:acyl chloride) |
| Solvent | THF |
| Base | TEA (2.5 equiv) |
| Reaction Time | 2–3 hours |
Purification and Analytical Characterization
Recrystallization and Chromatography
Crude product purification involves sequential steps:
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 8.51 (s, 1H, pyridine-H)
- δ 7.89–7.12 (m, 6H, aromatic-H)
- δ 4.82 (s, 2H, N–CH2–Py)
- δ 2.45 (s, 6H, CH3 groups)
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 391.1582 [M+H]+
- Calculated for C22H18FN3OS: 391.1585
Comparative Analysis of Synthetic Routes
The table below evaluates methods for critical steps:
Method A offers higher yields for small-scale synthesis, while Method B reduces environmental impact through solvent selection and catalyst-free conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom and the specific substitution pattern on the benzothiazole ring. This structural uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by case studies and research findings.
The compound’s molecular formula is , with a molecular weight of approximately 325.41 g/mol. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole ring and subsequent modifications to introduce the pyridine and dimethyl groups.
Synthesis Overview
- Formation of Benzothiazole : The initial step often involves reacting 4-fluoroaniline with carbon disulfide and an oxidizing agent to create the benzothiazole structure.
- Pyridine Attachment : The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction.
- Final Amide Formation : The final product is obtained by reacting the intermediate with appropriate acylating agents under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom may enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Pharmacological Activities
Research indicates that derivatives of benzothiazole compounds exhibit a broad spectrum of biological activities:
- Antibacterial : Several studies have shown that benzothiazole derivatives possess significant antibacterial properties against various pathogens. For instance, derivatives have been tested with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 200 μg/mL against common bacterial strains .
- Antifungal : Compounds similar in structure have demonstrated antifungal activity, making them candidates for treating fungal infections .
- Antitumor : Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with IC50 values significantly lower than standard antibiotics. -
Cytotoxicity Assays :
In vitro cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective toxicity towards malignant cells while sparing normal cells. The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival . -
Neuroprotective Effects :
Preliminary studies suggest potential neuroprotective effects, particularly in models of ischemia/reperfusion injury. Compounds showed significant attenuation of neuronal damage and reduced oxidative stress markers .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated aromatic aldehydes under acidic conditions .
- Step 2 : N-alkylation of the benzothiazole nitrogen with a pyridinylmethyl group using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF .
- Step 3 : Amidation with 2,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) . Optimization : Reaction temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalyst ratios are critical for yields >75%. Purity is verified via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Confirms regiochemistry of the fluorobenzothiazole and pyridinylmethyl substituents. Aromatic proton signals appear at δ 7.2–8.5 ppm, with distinct splitting patterns for the fluorinated moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Q. What are the compound’s key structural determinants for biological activity?
- The 4-fluorobenzo[d]thiazole core enhances lipophilicity and membrane permeability .
- The pyridin-3-ylmethyl group facilitates hydrogen bonding with target proteins, as shown in docking studies .
- 2,4-dimethylbenzamide contributes to steric effects, influencing binding pocket compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
Systematic substitution : Replace the 4-fluoro group with Cl, Br, or CF₃ to assess electronic effects .
Pyridine ring modification : Introduce electron-withdrawing groups (e.g., nitro) at the pyridinylmethyl position to enhance π-π stacking .
Biological assays : Test derivatives against recombinant enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding kinetics .
- Data Interpretation : Correlate IC₅₀ values with Hammett constants or logP values to identify optimal substituents .
Q. How can contradictory data in biological assays be resolved?
- Case Example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or metabolic instability.
- Resolution Strategies :
- Metabolic profiling : Use LC-MS to identify degradation products in hepatocyte models .
- Selectivity screening : Employ kinome-wide profiling to rule out non-specific kinase inhibition .
- Crystallography : Co-crystallize the compound with its target to validate binding modes (e.g., using SHELX for structure refinement) .
Q. What computational approaches are suitable for predicting binding modes?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of the benzothiazole-pyridine hinge region .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorinated vs. non-fluorinated analogs to optimize halogen bonding .
- Docking Software : AutoDock Vina or Schrödinger Glide, using crystal structures from the PDB (e.g., 4ZUD for kinase targets) .
Q. How can synthetic yields be improved without compromising purity?
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-coupling steps to reduce by-products .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for amidation steps, maintaining >90% purity .
- Workflow : Use flash chromatography with gradients of ethyl acetate/hexane (10:90 to 50:50) for efficient separation .
Q. What strategies address low solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
